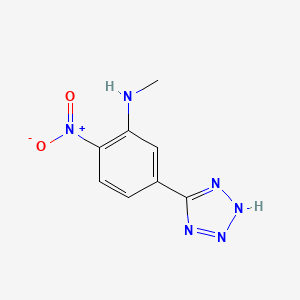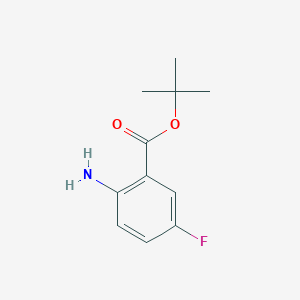
N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is a complex organic compound that features a nitro group, a tetrazole ring, and a methylated aniline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of sodium azide with an appropriate nitrile under acidic conditions to form the tetrazole ring. This intermediate is then subjected to nitration using a mixture of nitric acid and acetic anhydride to introduce the nitro group. The final step involves the methylation of the aniline group using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and methylation steps to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group on the aniline can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Nitric acid or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aniline derivatives.
Aplicaciones Científicas De Investigación
N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-energy materials and explosives
Mecanismo De Acción
The mechanism of action of N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The tetrazole ring can interact with metal ions, potentially disrupting metal-dependent biological processes .
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-2-nitroaniline: Lacks the tetrazole ring, making it less reactive in certain applications.
5-nitro-1H-tetrazole: Does not have the aniline or methyl groups, limiting its use in organic synthesis.
2-nitroaniline: Similar structure but lacks the methyl and tetrazole groups, affecting its chemical reactivity.
Uniqueness
N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is unique due to the presence of both the nitro group and the tetrazole ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C8H8N6O2 |
|---|---|
Peso molecular |
220.19 g/mol |
Nombre IUPAC |
N-methyl-2-nitro-5-(2H-tetrazol-5-yl)aniline |
InChI |
InChI=1S/C8H8N6O2/c1-9-6-4-5(8-10-12-13-11-8)2-3-7(6)14(15)16/h2-4,9H,1H3,(H,10,11,12,13) |
Clave InChI |
NGTWUGPIDVWYID-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=CC(=C1)C2=NNN=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[1-(Aminomethyl)cyclobutyl]pyridin-2-oldihydrochloride](/img/structure/B13579071.png)

![1-{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methanaminehydrochloride](/img/structure/B13579087.png)






![3-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B13579116.png)

![{imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13579129.png)
